molecular formula C16H11N3O2S B7704341 2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline

2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B7704341
M. Wt: 309.3 g/mol
InChI Key: QHVBCLVLPBAANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, oxadiazole, and thiophene. These structural motifs are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

3-(2-methoxyquinolin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-20-15-11(9-10-5-2-3-6-12(10)17-15)14-18-16(21-19-14)13-7-4-8-22-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVBCLVLPBAANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various substituents onto the quinoline or thiophene rings .

Scientific Research Applications

2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, oxadiazole derivatives, and thiophene derivatives. Examples include:

    2-methoxyquinoline: A simpler quinoline derivative.

    5-(thiophen-2-yl)-1,2,4-oxadiazole: A simpler oxadiazole derivative.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative.

Uniqueness

What sets 2-methoxy-3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinoline apart is its combination of these three structural motifs, which can result in unique biological and chemical properties. This combination can enhance its activity and specificity in various applications, making it a valuable compound for research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.